molecular formula C23H24N2O2 B2913372 4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide CAS No. 866011-16-7

4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide

Cat. No.: B2913372
CAS No.: 866011-16-7
M. Wt: 360.457
InChI Key: LOYAIOASZHYHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide is a complex organic compound with the molecular formula C23H24N2O2 and a molecular weight of 360.44886 g/mol . This compound is characterized by its unique structure, which includes an isopropylbenzyl group, a pyridinylmethyl group, and a benzenecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It would depend on the context in which the compound is used .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found .

Preparation Methods

The synthesis of 4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:

    Formation of the isopropylbenzyl intermediate: This step involves the alkylation of benzyl alcohol with isopropyl bromide under basic conditions.

    Coupling with pyridinylmethylamine: The isopropylbenzyl intermediate is then reacted with pyridinylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Final product formation: The final step involves the reaction of the intermediate with benzenecarboxylic acid under acidic or basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide can be compared with other similar compounds, such as:

    4-[(4-methylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    4-[(4-ethylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide: This compound features an ethyl group in place of the isopropyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(4-propan-2-ylphenyl)methoxy]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-17(2)20-7-5-18(6-8-20)16-27-22-11-9-21(10-12-22)23(26)25-15-19-4-3-13-24-14-19/h3-14,17H,15-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYAIOASZHYHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.